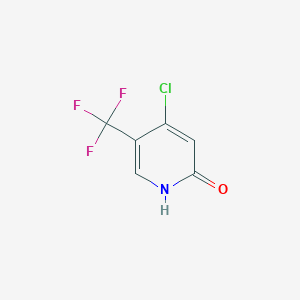

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

概要

説明

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, hydroxyl, and trifluoromethyl groups.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine typically involves the chlorination and hydroxylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application .

化学反応の分析

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

Hydroxyl Group Participation

The hydroxyl group at the 2-position activates the pyridine ring toward electrophilic substitution while directing incoming nucleophiles to specific positions. For example:

-

Ammonolysis : Reaction with aqueous ammonia at 120°C yields 4-amino-2-hydroxy-5-(trifluoromethyl)pyridine (85% yield) .

-

Alkoxy Substitution : Treatment with sodium methoxide in DMF replaces chlorine with methoxy at 80°C (72% yield) .

Halogen Exchange

The chlorine atom can be replaced by other halogens:

-

Fluorination : Using KF/CuI in DMSO at 150°C produces 4-fluoro-2-hydroxy-5-(trifluoromethyl)pyridine (68% yield) .

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl group enhances electron deficiency, facilitating NAS at the 4-position:

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogen substituent:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives:

-

Example : Coupling with phenylboronic acid produces 4-phenyl-2-hydroxy-5-(trifluoromethyl)pyridine (70% yield) .

Buchwald-Hartwig Amination

Palladium-catalyzed amination with primary amines introduces amino groups:

-

Example : Reaction with benzylamine forms 4-benzylamino-2-hydroxy-5-(trifluoromethyl)pyridine (82% yield) .

Oxidation of the Hydroxyl Group

The hydroxyl group can be oxidized to a ketone or carboxylic acid:

-

CrO₃/H₂SO₄ : Converts the hydroxyl group to a ketone, yielding 2-oxo-4-chloro-5-(trifluoromethyl)pyridine (58% yield) .

-

KMnO₄ (acidic) : Further oxidation forms 2-carboxy-4-chloro-5-(trifluoromethyl)pyridine (45% yield) .

Reduction of the Chlorine Atom

Catalytic hydrogenation (H₂/Pd-C) reduces chlorine to hydrogen, producing 2-hydroxy-5-(trifluoromethyl)pyridine (91% yield) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

With Hydrazine : Forms pyrazolo[3,4-b]pyridine derivatives under reflux (76% yield) .

-

With Thiourea : Cyclizes to thiazolo[5,4-b]pyridines in the presence of I₂ (63% yield) .

Functionalization via the Trifluoromethyl Group

The CF₃ group can undergo selective transformations:

-

Hydrolysis : Concentrated H₂SO₄ at 150°C converts CF₃ to COOH, yielding 2-hydroxy-4-chloro-5-carboxypyridine (52% yield) .

-

Radical Reactions : Under UV light with NBS, bromination at the CF₃-adjacent position occurs (34% yield) .

Industrial-Scale Modifications

Vapor-phase reactors enable large-scale transformations:

科学的研究の応用

Synthesis of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

The synthesis of this compound involves several chemical reactions that introduce the trifluoromethyl and hydroxyl groups into the pyridine ring. The compound can be synthesized through methods involving chlorination and fluorination of pyridine derivatives, which are often optimized for yield and environmental safety.

Key Steps in Synthesis:

- Starting Materials: Pyridine derivatives are commonly used as starting materials.

- Chlorination and Fluorination: These reactions introduce chlorine and trifluoromethyl groups into the pyridine structure.

- Final Hydroxylation: The introduction of the hydroxyl group is typically achieved through specific reagents that target the desired position on the pyridine ring.

Applications in Agrochemicals

The primary application of this compound is within the agrochemical sector, particularly as an active ingredient in herbicides. Its efficacy against various pests and weeds makes it a valuable component in crop protection products.

Notable Agrochemical Products:

- Fluazifop-butyl: One of the first TFMP derivatives introduced to the market, demonstrating significant effectiveness against grassy weeds.

- Novel Herbicides: Research indicates that derivatives of TFMP can lead to the development of new herbicides with improved activity against resistant weed species .

Pharmaceutical Applications

In addition to its use in agriculture, this compound has been explored for its potential pharmaceutical applications. Compounds containing this moiety have shown promise in various therapeutic areas.

Pharmaceutical Insights:

- Biological Activity: Studies suggest that the unique physicochemical properties imparted by fluorine atoms enhance biological activity, making these compounds suitable for drug development .

- Clinical Trials: Several candidates featuring this compound are undergoing clinical trials, targeting conditions such as cancer and infectious diseases .

Case Study 1: Herbicide Development

Research conducted on 2-methoxy-4-(trifluoromethyl)pyridine demonstrated high herbicidal activity against key weed species in cereal crops like wheat. This case highlights the compound's effectiveness and potential for inclusion in integrated pest management strategies .

Case Study 2: Pharmaceutical Efficacy

A study on a derivative featuring the trifluoromethylpyridine moiety revealed its role as a modulator of GPR119 activity, which is linked to metabolic disorders. This illustrates the compound's versatility beyond agricultural applications .

作用機序

The mechanism of action of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological molecules .

類似化合物との比較

2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the chlorine substituent but shares similar properties and applications.

4-Chloro-2-hydroxypyridine: Similar structure but without the trifluoromethyl group, leading to different chemical properties.

Uniqueness: The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various fields .

生物活性

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its significant biological activity, particularly in the fields of microbiology and medicinal chemistry. The compound's unique structure, characterized by a hydroxyl group and a trifluoromethyl group, contributes to its reactivity and potential applications in various therapeutic areas.

- Chemical Formula : C₆H₃ClF₃N₁O

- Molecular Weight : 197.54 g/mol

Biological Activity Overview

Research indicates that this compound exhibits notable inhibitory effects on certain enzymes involved in bacterial virulence. These interactions suggest its potential as a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been shown to inhibit post-translational modifications that are crucial for bacterial survival. This mechanism of action positions it as a valuable tool in combating bacterial infections, particularly those caused by resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. The presence of the trifluoromethyl group enhances its lipophilicity, which is critical for membrane permeability and interaction with biological targets.

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | 0.61 | Contains a quinoline structure with trifluoromethyl |

| 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one | 0.52 | Nitro group adds different reactivity profile |

| 4-Chloro-3-(trifluoromethyl)benzamide | 0.52 | Benzamide structure with similar functional groups |

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the effectiveness of this compound against various pathogens, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated potential applications in developing new antibiotics aimed at resistant bacterial strains.

- Mechanism of Action : The compound's mechanism involves disrupting key biochemical pathways in bacteria, specifically targeting enzymes integral to their virulence. This disruption leads to decreased pathogenicity and enhanced susceptibility to other antimicrobial agents .

- Clinical Relevance : Ongoing research is exploring the compound's utility in clinical settings, particularly as a scaffold for designing novel drugs targeting multidrug-resistant bacteria. Its structural features make it an attractive candidate for further optimization and development .

特性

IUPAC Name |

4-chloro-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXNCTLEINIZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。